Cas no 1174069-17-0 (Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo-1,2-apyrazine-2-carboxylate hydrochloride)

Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo-1,2-apyrazine-2-carboxylate hydrochloride Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride
- Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo-[1,2-a]pyrazine-2-carboxylate hydrochloride
- ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate;hydrochloride
- 1174069-17-0
- DTXSID30680910
- Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate--hydrogen chloride (1/1)
- Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride, AldrichCPR
- AKOS015969033
- SCHEMBL2751722
- Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo-1,2-apyrazine-2-carboxylate hydrochloride
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- MDL: MFCD09259959
- Inchi: InChI=1S/C9H12ClN3O2.ClH/c1-2-15-9(14)7-8(10)13-4-3-11-5-6(13)12-7;/h11H,2-5H2,1H3;1H
- InChI Key: JCAQSJYYSAQDCM-UHFFFAOYSA-N
- SMILES: CCOC(=O)C1=C(Cl)N2CCNCC2=N1.Cl
Computed Properties
- Exact Mass: 265.0384821g/mol
- Monoisotopic Mass: 265.0384821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 252
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 56.2Ų
Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo-1,2-apyrazine-2-carboxylate hydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo-1,2-apyrazine-2-carboxylate hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A099003217-1g |
Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride |
1174069-17-0 | 95% | 1g |
$812.00 | 2023-09-04 | |
TRC | E070280-50mg |
Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo-[1,2-a]pyrazine-2-carboxylate hydrochloride |
1174069-17-0 | 50mg |
$ 810.00 | 2022-06-05 | ||
Chemenu | CM168696-1g |
Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo-[1,2-a]pyrazine-2-carboxylate hydrochloride |
1174069-17-0 | 95% | 1g |
$*** | 2023-04-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1632507-1g |
Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride |
1174069-17-0 | 98% | 1g |
¥6493.00 | 2024-08-09 | |
TRC | E070280-100mg |
Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo-[1,2-a]pyrazine-2-carboxylate hydrochloride |
1174069-17-0 | 100mg |
$ 1345.00 | 2022-06-05 |
Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo-1,2-apyrazine-2-carboxylate hydrochloride Related Literature
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
Additional information on Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo-1,2-apyrazine-2-carboxylate hydrochloride
Comprehensive Overview of Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo-1,2-apyrazine-2-carboxylate hydrochloride (CAS No. 1174069-17-0)
Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo-1,2-apyrazine-2-carboxylate hydrochloride (CAS No. 1174069-17-0) is a specialized chemical compound gaining attention in pharmaceutical and agrochemical research. This heterocyclic derivative belongs to the imidazo[1,2-a]pyrazine family, a scaffold known for its versatile biological activities. The compound's unique structure, featuring a chloro-substituted imidazole ring fused with a partially saturated pyrazine core, makes it valuable for drug discovery programs targeting enzyme modulation and receptor interactions.
Recent studies highlight the growing interest in imidazo[1,2-a]pyrazine derivatives as privileged structures in medicinal chemistry. Researchers are particularly focused on their potential as kinase inhibitors, with applications in oncology and inflammatory diseases. The ethyl carboxylate moiety in this compound enhances its solubility profile, while the hydrochloride salt form improves stability – critical factors for bioavailability optimization. These properties align with current industry trends favoring fragment-based drug design and PROTAC technology, where such building blocks are increasingly valuable.
The synthetic versatility of CAS 1174069-17-0 enables multiple derivatization pathways, addressing the pharmaceutical industry's need for structure-activity relationship (SAR) exploration. Computational chemistry studies suggest the compound's potential as a molecular glue in targeted protein degradation systems, a hot topic in 2024 drug development. Its 3-chloro substitution provides an excellent handle for further functionalization through cross-coupling reactions, meeting the demand for click chemistry compatible intermediates.
From a technical perspective, the compound's tetrahydroimidazo[1,2-a]pyrazine core exhibits interesting conformational properties that influence binding affinity. Nuclear magnetic resonance (NMR) studies reveal restricted rotation about the imidazo-pyrazine bond, creating distinct molecular recognition features. This characteristic has sparked interest in its application for allosteric modulator development, particularly for G-protein coupled receptors (GPCRs) – a key focus area in neuroscience research.
Quality control protocols for Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo-1,2-apyrazine-2-carboxylate hydrochloride typically employ HPLC with UV detection, achieving purity levels >98% for research applications. Stability studies indicate optimal storage at 2-8°C under inert atmosphere, with particular attention to protecting the hydrochloride salt from humidity. These handling requirements reflect broader industry standards for nitrogen-containing heterocycles in preclinical development.
Environmental and safety assessments of this compound follow green chemistry principles, with biodegradability studies showing moderate environmental persistence. The scientific community has shown increasing interest in its potential as a biocatalytic substrate, particularly for engineered enzymes in sustainable synthesis pathways. This aligns with the pharmaceutical industry's shift toward biocatalysis and flow chemistry solutions.
Patent landscape analysis reveals growing intellectual property activity around imidazo[1,2-a]pyrazine carboxylates, particularly in antiviral applications. While CAS 1174069-17-0 itself isn't currently marketed as an active pharmaceutical ingredient (API), its structural features appear in several investigational new drug (IND) applications. The compound's drug-like properties (MW 276.12, cLogP ~1.2) position it favorably within Lipinski's rule of five parameters for oral bioavailability.
Emerging research directions include exploring the compound's potential in metal-organic frameworks (MOFs) for controlled release applications, and as a ligand in transition metal catalysis. Its balanced lipophilicity profile makes it particularly interesting for blood-brain barrier penetration studies, relevant to central nervous system (CNS) drug development. These diverse applications demonstrate why this molecular scaffold continues to attract significant research investment.
Analytical characterization of Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo-1,2-apyrazine-2-carboxylate hydrochloride typically includes mass spectrometry (ESI-MS) showing the expected molecular ion peak at m/z 276.12 [M+H]+. X-ray crystallography studies of related compounds confirm the planar geometry of the imidazo[1,2-a]pyrazine system, with the ethyl carboxylate group adopting an orientation that minimizes steric clashes – valuable information for molecular docking simulations.
The compound's commercial availability through specialty chemical suppliers has facilitated its adoption in academic and industrial laboratories. Current pricing trends reflect the technical challenges in its synthesis, particularly the regioselective chlorination step. However, improved synthetic routes incorporating microwave-assisted synthesis and continuous flow processing are beginning to impact production economics.
Looking forward, CAS 1174069-17-0 represents an important example of how fused heterocyclic systems continue to drive innovation in medicinal chemistry. Its combination of synthetic accessibility and three-dimensional complexity addresses key challenges in modern drug discovery, particularly the need for sp3-rich scaffolds that can explore novel chemical space. As research into imidazo[1,2-a]pyrazine pharmacophores expands, this compound will likely play an increasingly important role in developing next-generation therapeutics.
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